2,3,4,5,6-Pentamethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

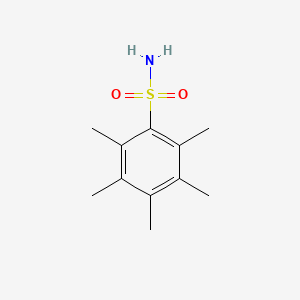

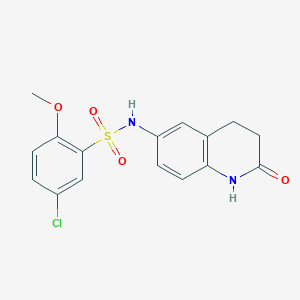

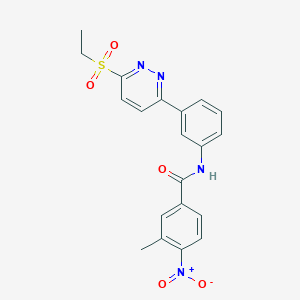

2,3,4,5,6-Pentamethylbenzenesulfonamide is a chemical compound with the molecular formula C11H17NO2S . It belongs to the class of compounds known as sulfonamides.

Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylbenzenesulfonamide consists of a benzene ring substituted with five methyl groups and a sulfonamide group .Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

- Synthesis and Biofilm Inhibition : Research indicates the synthesis of derivatives of benzenesulfonamides, showing inhibitory action against bacterial biofilms, particularly for strains like Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).

- Antibacterial Potential : Another study focused on synthesizing new sulfonamides with a 1,4-benzodioxin ring, which demonstrated promising antibacterial potential against various bacterial strains, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Chemical Structure and Stability Studies

- Structural Characterization : A compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized, providing insights into the intermolecular interactions and electronic properties of such compounds (Murthy et al., 2018).

- Stability in Oxidative Conditions : Research on a tert-Butylbenzenesulfonamide substituted phthalocyanine indicated remarkable stability under oxidative conditions, suggesting potential applications in catalysis (Işci et al., 2014).

Anticancer and Antimicrobial Applications

- Antimycobacterial Agents : Certain sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have been identified as potent inhibitors of Mycobacterium tuberculosis, with higher potency than some clinical agents (Malwal et al., 2012).

- DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes have been studied for their effect on DNA binding, DNA cleavage, and genotoxicity. These complexes show promise as anticancer agents, with varied effectiveness based on the sulfonamide derivative (González-Álvarez et al., 2013).

properties

IUPAC Name |

2,3,4,5,6-pentamethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITSJCOOORWWSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentamethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2399078.png)

![6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B2399080.png)

![(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2399087.png)

![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2399091.png)